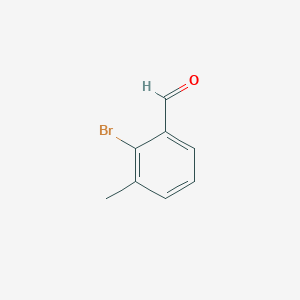

2-Bromo-3-methylbenzaldehyde

Descripción

Significance of Aryl Aldehydes in Organic Synthesis

Aryl aldehydes, or aromatic aldehydes, are foundational to numerous synthetic pathways. wisdomlib.orgfiveable.me Their aldehyde group is a reactive site for a variety of chemical transformations, including nucleophilic addition and condensation reactions. fiveable.mesolubilityofthings.com This reactivity allows for the construction of larger molecules, making them essential in the production of pharmaceuticals, agrochemicals, fragrances, and dyes. fiveable.me They are key reactants in the synthesis of important molecular frameworks such as chalcones and Schiff bases. wisdomlib.org

Role of Halogen Substituents in Modulating Reactivity and Selectivity

The inclusion of a halogen substituent on the aromatic ring of a benzaldehyde (B42025) significantly influences its chemical behavior. Halogens are electron-withdrawing groups, which means they pull electron density away from the benzene (B151609) ring. solubilityofthings.comlibretexts.org This electronic effect can make the carbonyl carbon of the aldehyde group more electrophilic and thus more susceptible to attack by nucleophiles.

Furthermore, the position of the halogen substituent directs the course of subsequent reactions on the aromatic ring. libretexts.orgopenstax.org Halogens are generally ortho- and para-directing for electrophilic aromatic substitution, meaning they guide incoming chemical groups to the positions adjacent and opposite to them on the ring. masterorganicchemistry.com This directing effect is crucial for achieving regioselectivity, the control over where a reaction occurs on a molecule. The specific halogen (fluorine, chlorine, bromine, or iodine) also plays a role, with its size and electronegativity impacting the reaction's speed and outcome. libretexts.org

Overview of 2-Bromo-3-methylbenzaldehyde within the Context of Substituted Benzaldehydes

This compound is a disubstituted benzaldehyde featuring a bromine atom at the second position and a methyl group at the third position of the benzene ring, relative to the aldehyde group. The interplay of the electron-withdrawing bromine atom, the electron-donating methyl group, and the aldehyde group creates a unique electronic and steric environment. This specific arrangement of functional groups dictates its reactivity and makes it a valuable intermediate for synthesizing targeted molecules in various fields of chemical research. guidechem.com

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c1-6-3-2-4-7(5-10)8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQUDJGXCABLPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109179-31-9 | |

| Record name | 2-bromo-3-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 3 Methylbenzaldehyde and Its Derivatives

Established Synthetic Routes to 2-Bromo-3-methylbenzaldehyde

Bromination of Methylbenzaldehyde Precursors

The direct introduction of a bromine atom onto the aromatic ring of a methylbenzaldehyde is a common synthetic strategy. The success of this method hinges on controlling the position of bromination, as the methyl and aldehyde groups exert different directing effects on the incoming electrophile.

Electrophilic aromatic substitution is a fundamental method for the halogenation of aromatic compounds. nih.gov In the case of 3-methylbenzaldehyde, the aldehyde group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-para-directing group. This can lead to a mixture of products, making the regioselective synthesis of this compound challenging. The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), with a brominating agent like molecular bromine (Br₂) or N-bromosuccinimide (NBS) is typical. These catalysts increase the electrophilicity of the bromine, facilitating the substitution reaction.

| Brominating Agent | Catalyst | Yield (%) | Purity (%) |

| Br₂ | FeCl₃ | 65–72 | 95 |

| NBS | AlCl₃ | 78–85 | 98 |

| Data derived from analogous reactions. |

Achieving high regioselectivity in the bromination of methylbenzaldehydes is crucial for obtaining the desired this compound isomer. One strategy involves the use of directing groups to favor bromination at a specific position. For instance, the hydroxyl group in 2-hydroxy-3-methylbenzaldehyde (B1203309) directs bromination to the para position relative to itself, due to strong electronic activation and steric hindrance. smolecule.com While not directly applicable to the synthesis of this compound, this illustrates the power of directing groups.

Another approach to enhance regioselectivity is the use of specialized brominating systems. For example, a combination of vanadium pentoxide (V₂O₅) and hydrogen peroxide (H₂O₂) can promote the regioselective bromination of certain aromatic substrates with tetrabutylammonium (B224687) bromide. organic-chemistry.org This method offers mild reaction conditions and high selectivity. organic-chemistry.org Additionally, directed ortho-metalation (DoM) strategies can provide excellent regiocontrol, although they often involve multiple steps.

Electrophilic Aromatic Substitution Approaches

Oxidation of Corresponding Benzyl Alcohols to this compound

Several oxidizing agents can effectively convert primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. ajgreenchem.comlibretexts.org

Pyridinium Chlorochromate (PCC): PCC is a mild oxidizing agent that is widely used for the oxidation of primary alcohols to aldehydes. libretexts.orgrsc.org The reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM) at room temperature and provides good yields. rsc.org

Manganese(IV) Oxide (MnO₂): Activated manganese dioxide is a selective and mild reagent for the oxidation of benzylic and allylic alcohols. commonorganicchemistry.comslideshare.net The reaction is often performed in a non-polar solvent such as dichloromethane or hexane. commonorganicchemistry.comchemicalbook.com Recent studies have also explored the use of MnO₂ nanoparticles under solvent-free microwave irradiation for a green and rapid oxidation of alcohols. ajgreenchem.com

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered base like triethylamine. libretexts.orgorganic-chemistry.org Swern oxidations are known for their mild reaction conditions, typically at low temperatures (e.g., -78 °C), and high yields in converting primary alcohols to aldehydes. organic-chemistry.orgnih.gov A drawback is the production of the malodorous dimethyl sulfide. organic-chemistry.org

| Oxidizing Agent | Typical Conditions | Key Features |

| PCC | DCM, room temperature | Mild, good yields, avoids over-oxidation. libretexts.orgrsc.org |

| MnO₂ | DCM or hexane, room temp. | Selective for benzylic/allylic alcohols. commonorganicchemistry.comslideshare.net |

| Swern Oxidation | DMSO, oxalyl chloride, Et₃N, -78 °C | Mild, high yields, avoids heavy metals. organic-chemistry.orgnih.gov |

Conversion from Aromatic Amines (e.g., 2-Bromo-3-methylaniline (B1268886) derivatives)

The Sandmeyer reaction provides a versatile method to introduce a variety of functional groups, including aldehydes, onto an aromatic ring starting from an aryl amine. wikipedia.orgbyjus.com This process involves the diazotization of the primary aromatic amine, followed by a copper-catalyzed substitution.

For the synthesis of this compound, one could start with 2-bromo-3-methylaniline. nih.gov The amine is first converted to its corresponding diazonium salt using sodium nitrite (B80452) in the presence of a strong acid. orgsyn.org The subsequent reaction of the diazonium salt with a formaldoxime (B1209246) in the presence of a copper(II) sulfate (B86663) catalyst can yield the desired aldehyde. orgsyn.org This method is particularly useful for synthesizing substituted benzaldehydes that are not easily accessible through direct substitution reactions. orgsyn.org

Synthetic Routes to this compound and its Analogs

The synthesis of this compound and its derivatives is a key process in organic chemistry, providing essential building blocks for various applications. This article explores several synthetic methodologies, including classical and modern green chemistry approaches, for the preparation of this and related bromo-substituted benzaldehydes.

1 Diazotization and Subsequent Transformations

A well-established method for the synthesis of halogenated benzaldehydes involves the diazotization of an appropriate aniline (B41778), followed by a reaction to introduce the aldehyde functionality. For instance, 2-bromo-4-methylbenzaldehyde (B1335389) can be synthesized from 2-bromo-4-methylaniline. orgsyn.orgorgsyn.org The process begins with the diazotization of the aniline using sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0–5°C) to form the corresponding diazonium salt. orgsyn.orgorgsyn.org

This reactive intermediate is then typically treated with a formaldoxime solution in the presence of a copper(II) sulfate catalyst. orgsyn.orgorgsyn.org The resulting intermediate is subsequently hydrolyzed with an acid, like sulfuric acid, to yield the desired aldehyde. orgsyn.orgorgsyn.org This method has been successfully applied to the synthesis of a variety of substituted benzaldehydes. orgsyn.orgnih.gov

Table 1: Key Steps in the Synthesis of 2-Bromo-4-methylbenzaldehyde via Diazotization

| Step | Reagents and Conditions | Purpose |

| Diazotization | 2-bromo-4-methylaniline, NaNO₂, HCl, 0-5°C | Formation of the diazonium salt |

| Aldehyde Introduction | Formaldoxime, CuSO₄ | Introduction of the aldehyde precursor |

| Hydrolysis | H₂SO₄, heat | Conversion to the final aldehyde product |

4 Formylation Reactions for Aldehyde Introduction

Formylation reactions are a direct approach to introduce an aldehyde group onto an aromatic ring. Two common methods are the Vilsmeier-Haack and Friedel-Crafts reactions.

1 Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds. ijpcbs.comorganic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). ijpcbs.comwikipedia.orgajrconline.org This forms a highly electrophilic chloroiminium ion (the Vilsmeier reagent) which then attacks the aromatic ring. wikipedia.org Subsequent hydrolysis of the resulting iminium salt intermediate yields the aryl aldehyde. wikipedia.org

While highly effective for activated substrates like phenols and anilines, the Vilsmeier-Haack reaction can also be applied to other aromatic systems, sometimes leading to a mixture of products depending on the substrate's reactivity and substitution pattern. wikipedia.orgrsc.org For instance, the formylation of 6,7-dihydrobenzo[b]thiophen-4(5H)-one with the Vilsmeier reagent can yield multiple formylated and chlorinated products. rsc.org

2 Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental reaction in organic synthesis for attaching acyl groups to aromatic rings. pressbooks.pubopen.ac.uk In principle, it could be adapted for formylation to produce benzaldehydes. However, the direct Friedel-Crafts formylation using formyl chloride is not feasible because formyl chloride is unstable and decomposes into carbon monoxide and hydrogen chloride. quora.com

To overcome this, alternative methods have been developed. The Gattermann-Koch reaction, for example, uses carbon monoxide and hydrogen chloride under high pressure with a catalyst like aluminum chloride or cuprous chloride, which is thought to proceed via the in situ formation of formyl chloride. quora.com Another approach involves using stable formylating agents like formyl fluoride. quora.com For substrates that are not highly activated, Friedel-Crafts acylation followed by reduction of the resulting ketone is a common two-step alternative to direct formylation. pressbooks.pub

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 3 Methylbenzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is a primary site of reactivity in 2-bromo-3-methylbenzaldehyde, readily participating in nucleophilic additions, condensations, and redox reactions.

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction leads to the formation of various derivatives, most commonly alcohols through the addition of organometallic reagents or hydrides. smolecule.comcymitquimica.com For instance, the reaction of this compound with Grignard reagents can be used to introduce new carbon-carbon bonds, forming secondary alcohols.

This compound serves as a substrate in various condensation reactions, where it reacts with a nucleophile, typically an amine or an active methylene (B1212753) compound, followed by the elimination of a water molecule to form a new carbon-nitrogen or carbon-carbon double bond. smolecule.com

The reaction of this compound with primary amines yields imines, also known as Schiff bases. These compounds are important intermediates in the synthesis of various biologically active molecules and ligands for metal complexes. researchgate.net The condensation of 2-bromo-3-methylaniline (B1268886) with 2,3-dihydroxybenzaldehyde, a reaction analogous to what this compound would undergo with an aniline (B41778), produces the corresponding Schiff base, (E)-3-{[(2-Bromo-3-methylphenyl)imino]methyl}benzene-1,2-diol. researchgate.net This highlights the utility of the aldehyde in forming C=N bonds.

The Knoevenagel condensation is a widely used reaction for forming carbon-carbon bonds. This compound reacts with compounds containing an active methylene group, such as malononitrile, in the presence of a basic catalyst like piperidine. This reaction produces α,β-unsaturated systems, which are versatile intermediates for the synthesis of heterocyclic compounds. sigmaaldrich.comscbt.com

Table 1: Knoevenagel Condensation of this compound

| Active Methylene Compound | Catalyst | Product Type | Reported Yield |

| Malononitrile | Piperidine | α,β-unsaturated dinitrile | 68–72% |

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. cymitquimica.comsmolecule.com

Oxidation: The oxidation of this compound yields 2-bromo-3-methylbenzoic acid. This transformation can be achieved using various oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) in an acidic medium or a mixture of chromium trioxide and sulfuric acid (CrO₃/H₂SO₄) are effective. The steric hindrance from the adjacent methyl group can slightly decrease the reaction rate compared to un-substituted analogs. An alternative route involves the oxidation of 2-bromo-m-xylene, which can first be converted to this compound via Sommelet oxidation, followed by potassium permanganate oxidation to afford the final carboxylic acid in good yield. oup.com

Reduction: The reduction of the aldehyde group provides 2-bromo-3-methylbenzyl alcohol. This is typically accomplished using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) is a mild and effective reagent, while the more powerful lithium aluminum hydride (LiAlH₄) in THF can also be used, often at low temperatures to ensure selectivity. These reductions are generally high-yielding and avoid over-reduction to the hydrocarbon due to the stability of the aromatic ring.

Table 2: Oxidation and Reduction of the Aldehyde Group

| Reaction Type | Reagent/Conditions | Product | Reported Yield |

| Oxidation | KMnO₄ in acidic medium | 2-Bromo-3-methylbenzoic acid | 58% |

| Oxidation | CrO₃/H₂SO₄ | 2-Bromo-3-methylbenzoic acid | 42% |

| Reduction | NaBH₄ in MeOH | 2-Bromo-3-methylbenzyl alcohol | 75% |

| Reduction | LiAlH₄ in THF | 2-Bromo-3-methylbenzyl alcohol | 96% |

Condensation Reactions

Formation of Schiff Bases

Reactions Involving the Aromatic Ring and Halogen Substituent

The carbon-bromine bond in this compound is a key site for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern synthetic chemistry, allowing for the construction of complex molecular architectures.

The bromine substituent can be replaced through nucleophilic aromatic substitution (SNAr), though this often requires harsh conditions or specific activation. More commonly, the C-Br bond is targeted in palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a powerful method for forming carbon-carbon bonds and synthesizing biaryl compounds, which are common motifs in pharmaceuticals. doi.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling this compound with amines. This method is crucial for synthesizing substituted anilines and their derivatives. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand (e.g., Xantphos), and a base. chemspider.com

Heck Reaction: The Heck reaction couples this compound with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. libretexts.org This reaction is a versatile tool for creating new carbon-carbon bonds and has been used in the synthesis of complex natural products. researchgate.net

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(0) catalyst, base | C-C | Biaryl compound |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, phosphine ligand, base | C-N | Aryl amine |

| Heck Reaction | Alkene | Pd(0) or Pd(II) catalyst, base | C-C | Substituted alkene |

Electrophilic Aromatic Substitution on this compound Derivatives

The aromatic ring of this compound is substituted with three distinct groups: a bromo group (-Br), a methyl group (-CH₃), and an aldehyde group (-CHO). The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on this molecule are governed by the combined electronic and steric effects of these substituents.

The aldehyde group is a moderate deactivating group and a meta-director due to its electron-withdrawing nature (both by induction and resonance). The bromo and methyl groups are ortho-, para-directors. Bromine is a deactivating group (electron-withdrawing by induction, but electron-donating by resonance), while the methyl group is an activating group (electron-donating by induction and hyperconjugation).

Given the substitution pattern (1-CHO, 2-Br, 3-CH₃), the potential sites for electrophilic attack are positions 4, 5, and 6.

Position 4: Ortho to the methyl group and meta to the bromo and aldehyde groups.

Position 5: Para to the bromo group, meta to the methyl group, and ortho to the aldehyde group.

Position 6: Ortho to the bromo and aldehyde groups, and meta to the methyl group.

The powerful deactivating effect of the aldehyde group generally renders the ring less susceptible to further electrophilic substitution. However, reactions can proceed under specific conditions. The directing effects of the existing substituents often lead to a mixture of products. For instance, in related substituted benzaldehydes, further functionalization via EAS is possible, although the specific outcome depends on the interplay between all groups present. In 2-bromo-3-fluoro-6-methylbenzaldehyde, for example, the presence of multiple halogens and a methyl group allows for further electrophilic substitution reactions to functionalize the aromatic ring. smolecule.com Similarly, for 4-bromo-2-hydroxy-3-methylbenzaldehyde, the bromine atom can facilitate EAS reactions. smolecule.com While direct experimental data on the electrophilic aromatic substitution of this compound is not extensively detailed, the principles of substituent effects allow for predictions of reactivity. The steric hindrance from the existing groups, particularly at positions adjacent to them, also plays a crucial role in determining the final product distribution.

Nucleophilic Aromatic Substitution on Brominated Aromatic Ring

The bromine atom attached to the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is enhanced by the presence of the electron-withdrawing aldehyde group ortho to the bromine atom. The aldehyde group helps to stabilize the intermediate Meisenheimer complex formed during the nucleophilic attack, thereby facilitating the displacement of the bromide leaving group.

Key factors influencing SₙAr reactions on this substrate include:

Solvents: Polar aprotic solvents, such as dimethylformamide (DMF), are known to enhance the rate of SₙAr reactions by effectively solvating the cationic species without deactivating the nucleophile.

Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction and can accelerate the rate of substitution.

Nucleophiles: A variety of nucleophiles can be employed, including amines, alkoxides, and thiolates.

A notable application of this reactivity is in intramolecular cyclizations. For example, derivatives of 2-bromophenylacetonitrile (B96472) can undergo intramolecular nucleophilic aromatic substitution to form polycyclic structures, such as 2,3-dihydro-1H-pyrrolo[1,2-a]indoles, upon treatment with a base like sodium hydride and a copper(I) bromide catalyst. rsc.org This type of reaction highlights the utility of the bromo-substituent as a leaving group in the synthesis of complex heterocyclic systems. Furthermore, the compound is listed as a substrate in studies of nucleophilic aromatic F-fluorination, indicating its potential for the introduction of fluorine via substitution of the bromine atom. d-nb.info

Cross-Coupling Reactions Utilizing the Aryl Bromide Moiety

The carbon-bromine bond in this compound serves as a key functional group for participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures from simpler precursors. vulcanchem.com The aryl bromide moiety provides a reactive site for oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for forming carbon-carbon bonds by reacting an organoboron compound (typically a boronic acid or boronic ester) with an organic halide. This compound is an effective substrate for this reaction, where it couples with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. chemie-brunschwig.ch This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceutical agents and advanced materials. For instance, the coupling of this compound with an appropriate boronic acid can be a key step in the synthesis of precursors for kinase inhibitors. The reaction tolerates a wide range of functional groups and generally proceeds with high yields and selectivity.

| Parameter | Description | Source |

|---|---|---|

| Aryl Halide | This compound | |

| Coupling Partner | Aryl or Vinyl Boronic Acid/Ester | chemie-brunschwig.ch |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0)/Pd(II) complexes | chemie-brunschwig.ch |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄ | chemie-brunschwig.ch |

| Solvent | Toluene, Dioxane, DMF, often with water | chemie-brunschwig.ch |

| Temperature | Typically elevated (80-120 °C) |

Stille Coupling

The Stille coupling involves the reaction between an organostannane (organotin compound) and an organic halide, catalyzed by a palladium complex. organic-chemistry.org Although the toxicity of organotin reagents is a drawback, the reaction is valued for its mild conditions and tolerance of a wide array of functional groups. The isomeric compound, 2-bromo-4-methylbenzaldehyde (B1335389), is reported to be a reactant in carbonylative Stille couplings, which strongly suggests that this compound would also be a suitable substrate for this transformation. sigmaaldrich.comscbt.com This reaction would couple the 2-formyl-6-methylphenyl group with the organic moiety from the organostannane reagent.

| Parameter | Description | Source |

|---|---|---|

| Aryl Halide | This compound (inferred) | scbt.com |

| Coupling Partner | Organostannane (e.g., R-SnBu₃) | organic-chemistry.org |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | organic-chemistry.org |

| Additives | Often LiCl or Cu(I) salts | organic-chemistry.org |

| Solvent | THF, Dioxane, Toluene, DMF | organic-chemistry.org |

| Temperature | Room temperature to reflux | organic-chemistry.org |

Heck Reaction

The Heck reaction forms a carbon-carbon bond between an unsaturated halide (like this compound) and an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a powerful tool for the arylation of alkenes. The reaction of this compound with an alkene would lead to the formation of a substituted styrene (B11656) derivative, where the double bond is typically formed at the less substituted carbon of the original alkene. The isomeric 2-bromo-4-methylbenzaldehyde and 2-bromo-5-methylbenzaldehyde (B1279800) are known to participate in intramolecular and intermolecular Heck reactions, respectively, indicating the utility of this reaction for bromo-methylbenzaldehyde substrates. scbt.comresearchgate.net

| Parameter | Description | Source |

|---|---|---|

| Aryl Halide | This compound (inferred) | scbt.comresearchgate.net |

| Coupling Partner | Alkene (e.g., Styrene, Acrylate) | organic-chemistry.org |

| Catalyst | Pd(OAc)₂, PdCl₂ | organic-chemistry.org |

| Ligand | Phosphine ligands (e.g., PPh₃, P(o-tolyl)₃) | organic-chemistry.org |

| Base | Et₃N, K₂CO₃, NaOAc | organic-chemistry.org |

| Solvent | DMF, Acetonitrile, Toluene | organic-chemistry.org |

Kumada Cross-Coupling

The Kumada cross-coupling reaction utilizes a Grignard reagent (organomagnesium halide) as the organometallic coupling partner and typically employs a nickel or palladium catalyst. chemie-brunschwig.ch This was one of the first cross-coupling methods developed and is effective for coupling aryl halides with alkyl, vinyl, or aryl Grignard reagents. This compound is a potential substrate for this reaction. ambeed.com A key consideration for the Kumada coupling of this substrate is the presence of the reactive aldehyde group, which can react with the highly nucleophilic Grignard reagent. Therefore, protection of the aldehyde group (e.g., as an acetal) may be necessary prior to the coupling reaction, followed by deprotection to regenerate the aldehyde.

| Parameter | Description | Source |

|---|---|---|

| Aryl Halide | This compound | ambeed.com |

| Coupling Partner | Grignard Reagent (R-MgX) | chemie-brunschwig.ch |

| Catalyst | Ni(dppe)Cl₂, Pd(PPh₃)₄ | chemie-brunschwig.ch |

| Solvent | THF, Diethyl ether | chemie-brunschwig.ch |

| Temperature | 0 °C to reflux | chemie-brunschwig.ch |

Functional Group Interconversions on the Methyl Group (e.g., Benzylic Bromination)

The methyl group of this compound presents a site for functional group interconversion, most notably through benzylic bromination. This reaction introduces a bromine atom onto the methyl group, transforming it into a bromomethyl group. This functionalization is significant as it provides a reactive handle for subsequent synthetic transformations.

The regioselectivity of bromination is a key consideration in substrates like this compound, which possess multiple potential reaction sites. While electrophilic aromatic substitution on the benzene (B151609) ring is a possibility, specific reaction conditions can favor benzylic substitution. For instance, the use of N-bromosuccinimide (NBS) with a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), under reflux conditions in a non-polar solvent like carbon tetrachloride, typically promotes benzylic bromination. unica.it However, the electronic nature of the aromatic ring substituents can influence the reaction outcome. In some cases, strong electron-donating groups on the aromatic ring can favor aromatic substitution over benzylic bromination, even when using NBS. unica.it

In a study involving a related salicylaldehyde (B1680747) derivative, irradiation with a tungsten light source in the presence of bromine and carbon tetrachloride resulted in the formation of the corresponding bromomethyl derivative. unica.it This highlights that photochemical methods can also be employed to achieve benzylic bromination. The ability to selectively functionalize the methyl group opens up pathways for the synthesis of more complex molecules.

Table 1: Conditions for Benzylic Bromination

| Reagent System | Initiator/Condition | Solvent | Typical Outcome |

| N-Bromosuccinimide (NBS) | 2,2'-azobis(isobutyronitrile) (AIBN), reflux | Carbon Tetrachloride | Benzylic Bromination |

| Bromine (Br₂) | Tungsten Light Source | Carbon Tetrachloride | Benzylic Bromination unica.it |

Reaction Mechanism Studies

Computational Studies of Reaction Pathways

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the reaction mechanisms involving substituted benzaldehydes. While specific computational studies exclusively on this compound are not extensively documented in the provided results, general principles from studies on related compounds can be extrapolated.

DFT calculations can be used to model the electronic properties of this compound, such as charge distribution, to predict reactive sites. The electron-withdrawing nature of the aldehyde group and the bromine atom influences the electrophilicity of the carbonyl carbon and the aromatic ring.

A DFT study on the chloroboration of various substituted benzaldehydes with BCl₃ provides insights into the initial steps of reactions involving the carbonyl group. rsc.org The study revealed that the interaction begins with the formation of a bond between the boron atom of BCl₃ and the oxygen atom of the carbonyl group. This is followed by a 1,3-migration of a chlorine atom from boron to the carbonyl carbon. rsc.org The activation free energies for these processes were found to be relatively low, suggesting that such reactions are kinetically favorable. rsc.org For 3-methylbenzaldehyde, the initial interaction energy with BCl₃ was calculated to be 2.4 kcal/mol. rsc.org This type of computational analysis can be applied to predict the feasibility and energetics of various reactions involving this compound.

Table 2: Calculated Energies for BCl₃-Induced Chloroboration of Benzaldehydes

| Substrate | Activation Free Energy (kcal/mol) | Reference |

| Benzaldehyde (B42025) | <20 | rsc.org |

| 3-Methylbenzaldehyde | 2.4 (initial interaction energy) | rsc.org |

Investigation of Regioselectivity and Stereoselectivity

The regioselectivity of reactions involving this compound is a critical aspect of its chemical behavior, dictated by the directing effects of its substituents. The interplay between the ortho-para directing methyl group and the meta-directing (and deactivating) aldehyde and bromo groups determines the outcome of electrophilic aromatic substitution reactions. For instance, in electrophilic bromination of 2-methylbenzaldehyde, the bromine is directed to the ortho position relative to the methyl group.

In reactions where the aldehyde group participates, such as in annulation reactions, the regioselectivity can be precisely controlled. For example, N-heterocyclic carbene (NHC)-catalyzed [4+2] annulation of α-bromoenals with dioxopyrrolidines has been shown to proceed with high α-regioselectivity. acs.org This type of selective activation of intermediates is crucial for constructing specific molecular architectures. acs.org

Stereoselectivity is also a key consideration, particularly in asymmetric synthesis. The aforementioned NHC-catalyzed annulation reaction not only exhibits high regioselectivity but also excellent enantioselectivity, with reported ee values often exceeding 99%. acs.org This is achieved through the use of chiral NHC catalysts that create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other. The stereochemical outcome is determined during the asymmetric annulation step where the azolium dienolate intermediate reacts with the dioxopyrrolidine. acs.org

Investigations into the regioselective synthesis of bromo-substituted coumarins from precursors like 3-bromo-2-hydroxy-5-methylbenzaldehyde (B1334074) further illustrate the importance of substituent effects. unica.it The position of bromination on the salicylaldehyde precursor dictates the final position of the bromine atom in the coumarin (B35378) product. unica.it This demonstrates how initial regiochemical control can be translated through a synthetic sequence to achieve a specific substitution pattern in the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise arrangement of atoms within the this compound molecule can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy reveals the number and electronic environment of hydrogen atoms (protons) in a molecule. For this compound, the spectrum would be expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl group protons. The aldehydic proton typically appears as a singlet in the downfield region (around δ 9-10 ppm). The methyl protons would also produce a singlet, but in the upfield region (around δ 2.5 ppm). The three protons on the benzene ring would appear in the aromatic region (δ 7-8 ppm), with their splitting patterns providing information about their relative positions.

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum is expected to show a signal for the carbonyl carbon of the aldehyde group significantly downfield (around δ 190 ppm). The aromatic carbons would resonate in the δ 120-140 ppm range, with the carbon attached to the bromine atom showing a characteristic shift. The methyl carbon would appear at the most upfield position (around δ 20 ppm).

Specific, experimentally verified ¹³C NMR data for this compound could not be located in the reviewed literature.

¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the aldehyde group is expected around 1700 cm⁻¹. Other significant absorptions would include C-H stretches for the aldehyde and aromatic ring, C=C stretching vibrations for the aromatic ring, and a C-Br stretching frequency, typically found in the lower frequency region of the spectrum.

A detailed, experimentally obtained IR spectrum with specific band assignments for this compound is not available in the public domain literature.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available | Data not available |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that determines the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition. The mass spectrum of this compound is distinguished by the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

The monoisotopic mass of this compound (C₈H₇⁷⁹BrO) is 197.96803 Da. uni.lu The fragmentation pattern would likely involve the loss of the aldehyde proton (-1 amu), the loss of the carbonyl group (-28 amu), or the loss of the bromine atom (-79 or -81 amu). Predicted m/z values for various adducts are useful for identification in techniques like electrospray ionization (ESI). uni.lu

Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M]⁺ | 197.96748 |

| [M]⁻ | 197.96858 |

| [M+H]⁺ | 198.97531 |

| [M-H]⁻ | 196.96075 |

| [M+Na]⁺ | 220.95725 |

| [M+K]⁺ | 236.93119 |

| Data sourced from PubChemLite (2025). uni.lu |

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid state. This analysis provides precise bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding or π-stacking. For this compound, XRD would confirm the substitution pattern on the benzene ring and reveal the planarity of the molecule and the orientation of the aldehyde group relative to the ring.

However, a search of the scientific literature and crystallographic databases did not yield any reports on the single-crystal X-ray structure of this compound. While crystal structures for related derivatives have been published, data for the title compound is not available. researchgate.net

Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths / Angles | Data not available |

Conclusion

2-Bromo-3-methylbenzaldehyde is a significant and versatile building block in organic synthesis. Its distinct substitution pattern, with both a halogen and an alkyl group ortho and meta to a reactive aldehyde, provides a unique platform for chemical manipulation. The ability to selectively react at either the aldehyde or the bromo-substituted ring allows for the construction of a diverse range of complex molecules, including potentially biologically active compounds and novel materials. A thorough understanding of its synthesis and reactivity is key to unlocking its full potential in chemical research.

Computational Chemistry and Theoretical Studies of 2 Bromo 3 Methylbenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for studying the structural and electronic properties of organic molecules. researchgate.net Methods such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets like 6-311G(d,p) or 6-31G* are frequently used to achieve a balance between computational cost and accuracy for molecules of this size. researchgate.netresearchgate.netiucr.orgresearchgate.net

Geometry optimization calculations are performed to determine the lowest-energy, most stable three-dimensional conformation of the molecule. For 2-Bromo-3-methylbenzaldehyde, these calculations predict a planar benzene (B151609) ring, with potential minor distortions in bond angles due to the steric hindrance between the adjacent bromo, methyl, and aldehyde groups. The aldehyde group is expected to be coplanar with the aromatic ring to maximize conjugation. Analysis of the electronic structure provides information on the distribution of electron density throughout the molecule, which is fundamental to understanding its reactivity.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. iucr.org For aromatic aldehydes, the HOMO is typically a π-orbital associated with the benzene ring, while the LUMO is often a π*-orbital with significant contributions from the carbonyl group. Theoretical calculations for related compounds show that the presence of a bromine atom tends to lower the LUMO energy.

Table 1: Representative FMO Properties for a Benzene Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.15 |

| ELUMO | -2.22 |

| Energy Gap (ΔE) | 3.93 |

Note: Values are illustrative, based on typical DFT calculations for similar aromatic compounds. iucr.org

A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. researchgate.net It illustrates the charge distribution by color-coding different potential values on the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, these regions are expected around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the bromine atom. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the benzene ring and the methyl group typically exhibit positive potential. researchgate.net

Neutral Regions (Green): These areas have an electrostatic potential close to zero.

The MEP map is instrumental in predicting sites for intermolecular interactions.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. iucr.org These indices, derived from conceptual DFT, include ionization potential (I), electron affinity (A), chemical hardness (η), and the global electrophilicity index (ω). A high electrophilicity index suggests a molecule is a strong electrophile. Based on the energy gap, molecules can be classified as hard or soft; hard molecules have a large energy gap, indicating lower reactivity. iucr.org

Table 2: Calculated Global Reactivity Descriptors

| Reactivity Index | Definition | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.15 |

| Electron Affinity (A) | -ELUMO | 2.22 |

| Chemical Hardness (η) | (I - A) / 2 | 1.97 |

| Electrophilicity Index (ω) | (I + A)² / (8 * η) | 3.50 |

Note: Values are illustrative, calculated from the data in Table 1 and based on methodologies for similar compounds. iucr.org

Molecular Electrostatic Potential (MEP) Mapping

Prediction of Spectroscopic Properties (e.g., Computational NMR, IR, UV-Vis)

DFT calculations are highly effective at predicting various spectroscopic properties, providing a valuable counterpart to experimental data. acs.org By computing vibrational frequencies, it is possible to simulate the Infrared (IR) and Raman spectra of this compound. researchgate.net These calculated frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. researchgate.net This allows for precise assignment of vibrational modes, such as the characteristic C=O stretching of the aldehyde, C-Br stretching, and various aromatic C-H vibrations.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.netresearchgate.net These theoretical predictions aid in the interpretation and assignment of complex experimental NMR spectra. researchgate.net

Table 3: Comparison of Predicted and Typical Experimental Vibrational Frequencies

| Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | ~3080 |

| Aldehyde C=O Stretch | 1710-1690 | ~1700 |

| Aromatic C=C Stretch | 1600-1450 | ~1580 |

| C-Br Stretch | 650-550 | ~600 |

Note: Calculated values are representative and based on DFT studies of analogous bromo-substituted aromatic compounds. researchgate.net

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to explore intermolecular interactions within a crystal structure. acs.org The analysis generates a unique surface for a molecule within a crystal, with the surface color-coded to visualize different types of close contacts. researchgate.net The analysis also produces two-dimensional "fingerprint plots," which summarize the intermolecular contacts quantitatively. iucr.org

For a molecule like this compound, Hirshfeld analysis would reveal the relative contributions of various non-covalent interactions that stabilize the crystal packing. Based on studies of structurally similar compounds, the most significant interactions are expected to be:

H···H contacts: Typically the most abundant interaction, arising from the numerous hydrogen atoms on the molecule's periphery. researchgate.netiucr.org

C···H/H···C contacts: Representing interactions between carbon and hydrogen atoms of adjacent molecules. researchgate.netiucr.org

Br···H/H···Br contacts: Interactions involving the bromine atom, which can be significant due to its size and polarizability. researchgate.net

O···H/H···O contacts: Hydrogen bonding or close contacts involving the carbonyl oxygen atom. researchgate.net

Table 4: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type (Atom···Atom) | Predicted Contribution (%) |

|---|---|

| H···H | ~45% |

| C···H / H···C | ~16% |

| Br···H / H···Br | ~13% |

| O···H / H···O | ~14% |

| Other (e.g., Br···C, Br···Br) | ~12% |

Note: These percentages are illustrative, modeled on published data for a Schiff base containing the 2-bromo-3-methylphenyl moiety. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among orbitals. It provides a detailed understanding of charge delocalization and the hyperconjugative interactions that contribute to molecular stability. For the 2-bromo-3-methylphenyl group within a related Schiff base, NBO analysis was conducted using the B3LYP/6-311++G(d,p) level of theory. jcsp.org.pk This analysis reveals significant delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs.

The most significant interactions contributing to the stability of the molecule arise from the delocalization of electron density. These interactions, often referred to as hyperconjugation, involve the lone pairs of the bromine and oxygen atoms, as well as the π-electrons of the benzene ring. The stabilization energy, E(2), associated with these delocalizations quantifies the strength of these interactions.

Key findings from the NBO analysis of the related Schiff base indicate several important donor-acceptor interactions within the 2-bromo-3-methylphenyl fragment. jcsp.org.pk The lone pair electrons on the bromine atom, for instance, can delocalize into the antibonding orbitals of adjacent carbon-carbon bonds of the phenyl ring. Similarly, the π-electrons of the aromatic ring can interact with the antibonding orbitals of the C-Br and C-CHO bonds. The methyl group also participates in hyperconjugative interactions with the phenyl ring.

Below is a representative table of the types of significant hyperconjugative interactions that would be expected in this compound, based on the analysis of its derivative.

Table 1: Representative Significant NBO Donor-Acceptor Interactions in the 2-Bromo-3-methylphenyl Moiety

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (Br) | σ(C1-C6) | High | Lone Pair -> Antibonding σ |

| LP (Br) | π(C2-C3) | Moderate | Lone Pair -> Antibonding π |

| π (C1-C6) | π(C2-C3) | High | π -> Antibonding π |

| π (C4-C5) | π(C2-C3) | High | π -> Antibonding π |

| σ (C-H of CH3) | π*(C2-C3) | Low | σ -> Antibonding π |

Note: This table is a representation of expected interactions. The stabilization energies (E(2)) are categorized qualitatively as 'High', 'Moderate', or 'Low' based on typical values for such interactions.

Charge Transfer Analysis

Charge transfer within a molecule is crucial for understanding its reactivity, electronic spectrum, and nonlinear optical properties. The distribution of electron density and the transfer of charge between different parts of the molecule can be analyzed through various computational methods, including NBO and Mulliken population analysis.

In this compound, the substituents on the benzene ring play a significant role in directing the charge distribution. The bromine atom and the aldehyde group are electron-withdrawing, while the methyl group is electron-donating. This creates a complex pattern of electron density across the molecule.

A study on a Schiff base containing the 2-bromo-3-methylphenyl group performed an electrophilicity-based charge transfer (ECT) analysis. jcsp.org.pk This method helps in quantifying the charge transfer that occurs upon interaction with other species. The analysis indicated distinct regions of electrophilic and nucleophilic character within the molecule.

The aldehyde group (CHO) is a strong electron-withdrawing group, leading to a significant positive charge on the carbonyl carbon and a negative charge on the oxygen atom. The bromine atom also withdraws electron density from the aromatic ring through an inductive effect, although it can donate electron density via resonance. The methyl group, being weakly electron-donating, slightly increases the electron density in the phenyl ring.

The intramolecular charge transfer (ICT) within the molecule can be visualized through the analysis of frontier molecular orbitals (HOMO and LUMO). The spatial distribution of these orbitals indicates the regions from which electrons are donated (HOMO) and to which they are accepted (LUMO) during an electronic transition. For substituted benzaldehydes, the HOMO is typically localized on the benzene ring and the methyl group, while the LUMO is often centered on the electron-withdrawing aldehyde group. This suggests a π -> π* charge transfer character for the lowest energy electronic transition.

The net atomic charges, calculated using methods like Mulliken or Natural Population Analysis (NPA), provide a quantitative measure of the electron distribution. A representative table of expected net charges on key atoms of this compound is presented below.

Table 2: Representative Calculated Net Atomic Charges for this compound

| Atom | Expected Net Charge (e) |

| C (carbonyl) | Positive |

| O (carbonyl) | Negative |

| Br | Slightly Negative |

| C (attached to Br) | Positive |

| C (attached to CH3) | Slightly Negative |

| C (atoms in phenyl ring) | Varied (positive and negative) |

| H (aldehyde) | Positive |

Note: The signs of the charges are based on the expected electronegativity and inductive/resonance effects of the substituents.

Applications of 2 Bromo 3 Methylbenzaldehyde in Advanced Chemical Research

Building Block in Complex Organic Synthesis

2-Bromo-3-methylbenzaldehyde serves as a fundamental building block in a multitude of complex organic syntheses. The presence of the aldehyde, bromine, and methyl groups allows for a wide range of chemical transformations, making it a valuable intermediate for constructing intricate molecular architectures. guidechem.com Its utility spans the creation of pharmaceutical intermediates, agrochemicals, and advanced polymeric materials.

Precursor for Pharmaceutical Intermediates

This compound is a key starting material in the synthesis of various pharmaceutical intermediates. The aldehyde group can be readily transformed into other functional groups, while the bromine atom provides a site for cross-coupling reactions, a common strategy in drug discovery. For instance, it is used in the synthesis of substituted benzodiazepines and kinase inhibitors through Suzuki-Miyaura cross-coupling reactions with boronic acids. Furthermore, it is a precursor for chiral diamine compounds like (1R)-1-(2-Bromo-3-methylphenyl)ethane-1,2-diamine, which are themselves valuable building blocks in pharmaceutical development. smolecule.com

The synthesis of various drug candidates often involves the unique reactivity of this compound and its derivatives. Research has shown its utility in creating complex molecules with potential therapeutic applications, including those for treating disorders that benefit from increased tissue oxygenation.

Synthesis of Agrochemicals

In the field of agrochemicals, this compound and its isomers are utilized as intermediates in the production of new crop protection agents. guidechem.com The specific substitution pattern of the molecule can be tailored to develop herbicides, fungicides, and insecticides with improved efficacy and selectivity. For example, related structures like 2-bromo-6-methylbenzaldehyde (B2506949) are critical in synthesizing heterocyclic compounds such as 4,5-dihydroisoxazoles, which are precursors for certain herbicides.

Formation of Polymeric Materials

The reactivity of this compound lends itself to the synthesis of novel polymeric materials. Aromatic aldehydes with halogen substituents can be used as precursors in polymerization reactions. smolecule.com The specific properties of the resulting polymers can be fine-tuned by incorporating this functionalized monomer, potentially leading to materials with enhanced thermal stability, flame retardancy, or specific optical properties.

Synthesis of Chalcone (B49325) Compounds and Curcumin (B1669340) Analogues

Chalcones and curcumin analogues are classes of compounds known for their wide range of biological activities. This compound can be used as a key building block in the synthesis of these molecules. The aldehyde group readily participates in Claisen-Schmidt condensation reactions with appropriate ketones to form the characteristic chalcone backbone. The bromo and methyl substituents on the aromatic ring can influence the biological properties of the resulting chalcone or curcumin analogue.

Synthesis of Heterocyclic Compounds (e.g., Coumarins, Imines)

This compound is a valuable precursor for a variety of heterocyclic compounds.

Coumarins: This aldehyde can be used in the synthesis of coumarin (B35378) derivatives. For example, it can undergo condensation reactions with activated acetic acid derivatives to form the coumarin core. Research has shown the synthesis of 8-bromo-6-methyl-3-phenylcoumarin (B10845828) derivatives, which have been evaluated for their biological activities. sciforum.net

Imines: The aldehyde group of this compound readily reacts with primary amines to form imines, also known as Schiff bases. rsc.org These imines are not only important intermediates in organic synthesis but can also exhibit their own biological activities. For instance, imines derived from related bromo-methylanilines have been synthesized and their crystal structures analyzed. researchgate.net

Medicinal Chemistry Research

In medicinal chemistry, this compound and its derivatives are subjects of significant research interest. The unique substitution pattern of the molecule provides a scaffold for the development of new therapeutic agents. Researchers explore how modifications to the structure impact biological activity, aiming to design molecules with specific interactions with biological targets like enzymes and receptors. Its role as a precursor to various biologically active molecules, including enzyme inhibitors, underscores its importance in this field.

Ligand Design for Biological Targets

This compound serves as a valuable scaffold in the design of ligands for various biological targets. Its substituted benzene (B151609) ring allows for the synthesis of derivatives with diverse steric and electronic properties, which is crucial for optimizing interactions with specific enzymes or receptors. The aldehyde functional group is particularly useful for creating Schiff bases through condensation reactions with primary amines. These Schiff bases can then act as ligands for metal complexes, which are explored for their potential in medicinal chemistry. For instance, derivatives of this compound can be used to synthesize molecules that may modulate biochemical pathways by interacting with biological targets. The unique substitution pattern of this compound, with a bromine atom and a methyl group on the aromatic ring, provides a distinct chemical space for developing novel therapeutic agents. smolecule.com

Exploration of Biological Activity (e.g., Antimicrobial, Esterase Inhibitors)

Derivatives of this compound have been investigated for a range of biological activities, including antimicrobial and enzyme inhibitory effects. Benzaldehyde (B42025) derivatives, in general, are known to possess antimicrobial properties against various bacterial strains. The presence of the bromine atom in the structure can enhance these properties.

Furthermore, the aldehyde group's reactivity allows for the synthesis of compounds that can act as enzyme inhibitors. For example, some benzaldehyde derivatives have been studied for their ability to inhibit esterases. nih.gov The interaction of these compounds with enzymes can provide insights into their mechanisms of action and potential therapeutic applications. Research has also explored the antiproliferative effects of metal complexes derived from Schiff bases of similar benzaldehyde compounds. researchgate.net

| Biological Activity | Description | Key Structural Features |

| Antimicrobial | Inhibition of growth of various bacterial and fungal strains. grafiati.comlookchem.com | Halogen (e.g., bromine) and hydroxyl substitutions on the benzaldehyde ring can enhance activity. |

| Esterase Inhibition | Inhibition of the activity of esterase enzymes. nih.gov | The aldehyde group can react with active sites of enzymes. |

| Anticancer | Potential to inhibit the growth of cancer cells. researchgate.netgrafiati.com | Metal complexes of Schiff base derivatives have shown antiproliferative effects. researchgate.net |

Materials Science Applications

Organic Monomers for Covalent Organic Frameworks (COFs)

This compound is identified as a potential organic monomer for the synthesis of Covalent Organic Frameworks (COFs). bldpharm.com COFs are a class of porous crystalline polymers with ordered structures, constructed from organic building blocks linked by strong covalent bonds. researchgate.netrsc.orgrsc.org The aldehyde functionality of this compound allows it to undergo condensation reactions with amine-containing linkers to form the imine bonds that are common in COF structures. rsc.org The bromine and methyl substituents on the benzaldehyde ring can influence the properties of the resulting COF, such as its porosity, stability, and functionality. rsc.org The modular nature of COF synthesis allows for the rational design of materials with specific properties for applications in areas like catalysis and gas storage. rsc.orguni-muenchen.de

OLED Materials

While direct applications of this compound in Organic Light-Emitting Diodes (OLEDs) are not extensively documented, related brominated aromatic compounds are utilized as intermediates or building blocks in the synthesis of OLED materials. warshel.com The introduction of bromine atoms into organic molecules can influence their electronic properties, which is a key consideration in the design of materials for OLEDs. These materials often consist of complex molecular structures where specific substituents are used to tune the emission color, efficiency, and lifetime of the device.

Aggregation-Induced Emission (AIE) Materials

This compound can be a precursor for the synthesis of molecules exhibiting Aggregation-Induced Emission (AIE). bldpharm.com AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. rsc.orgresearchgate.net This property is attributed to the restriction of intramolecular rotations in the aggregated state. rsc.org Schiff bases derived from salicylaldehyde (B1680747) derivatives, which are structurally related to this compound, have been shown to be AIE-active. rsc.orgresearchgate.net These materials have potential applications in sensors, bio-imaging, and light-emitting devices.

Catalysis Research

In the field of catalysis, derivatives of this compound are employed in the development of new catalytic systems. For instance, Schiff base complexes formed from this aldehyde can act as catalysts. vulcanchem.com Furthermore, research has explored the use of copper(II) acetate (B1210297) in combination with a chiral amino pyridine (B92270) ligand to catalyze the enantioselective Henry reaction between aldehydes and bromonitromethane. researchgate.net While this study did not specifically use this compound, it demonstrates the potential for aldehydes of this type to participate in catalyzed carbon-carbon bond-forming reactions. The resulting 2-bromo-2-nitroalkan-1-ols are valuable intermediates for synthesizing biologically active compounds. researchgate.net

Ligands for Transition Metal Catalysts

This compound serves as a valuable and versatile building block in the synthesis of sophisticated ligands for transition metal catalysis. Its unique trifunctional nature—an aldehyde group, a bromine atom, and a methyl group on an aromatic ring—offers chemists multiple avenues for structural elaboration and tuning of electronic and steric properties.

The aldehyde functional group is a primary site for modification, most commonly through condensation reactions to form Schiff base ligands. These imine-containing structures are adept at coordinating with a variety of transition metals, including palladium, copper, and nickel. The resulting metal complexes are instrumental in catalyzing a wide array of organic transformations.

Furthermore, the presence of both a bromine atom and a methyl group on the phenyl ring provides a mechanism for fine-tuning the ligand's properties. The methyl group introduces steric bulk near the coordination site, which can influence the selectivity of the catalytic reaction, for instance, by favoring the formation of one stereoisomer over another in asymmetric catalysis. The bromine atom, an electron-withdrawing group, modifies the electronic environment of the ligand, which in turn affects the reactivity and stability of the metal catalyst. acs.org This bromo-substituent also serves as a synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki or Heck reactions), allowing for the construction of more complex, multidentate ligand architectures.

Research into N-heterocyclic carbenes (NHCs), such as triazolylidenes, highlights the strategies used to stabilize ligand-metal bonds, particularly with first-row transition metals. rsc.org While not directly involving this compound, the principles apply. The synthesis of multidentate ligands that create a chelate effect provides robust coordination and lowers the lability of the complexes. rsc.org By converting the aldehyde group of this compound into part of a larger chelating structure, highly stable and active catalysts can be engineered for specific applications.

Table 1: Potential Ligand Architectures from this compound and Catalytic Applications

| Ligand Type | Synthetic Strategy | Potential Transition Metal | Potential Catalytic Application |

| Schiff Base | Condensation of the aldehyde with a primary amine. | Cu, Pd, Ni | C-C cross-coupling, oxidation reactions. |

| Pincer Ligand | Multi-step synthesis involving modification of the aldehyde and use of the bromo-group for coupling. | Mn, Fe, Pd | Dehydrogenation, hydrogenation, alcohol oxidation. rsc.org |

| N,N'-Dioxide Ligand | Conversion of the aldehyde to an amine, followed by oxidation. | Ni, Sc | Asymmetric alkylation, hydrophosphination. researchgate.net |

| Phosphine (B1218219) Ligand | Conversion of the bromo-group to a phosphine via lithiation and reaction with a chlorophosphine. | Rh, Ru, Pd | Asymmetric hydrogenation, hydroformylation. |

Development of Novel Chemical Sensors

The distinct structural features of this compound make it an attractive platform for the design of novel chemical sensors. The aldehyde group, in particular, can act as a reactive center for binding analytes or as a key component in a signal transduction mechanism. illinois.edu

The development of fluorescent chemosensors often relies on the principle that the interaction between the sensor molecule and the target analyte induces a measurable change in fluorescence. acs.org The aldehyde group can participate in reactions that alter the electronic structure of a fluorophore, leading to a "turn-on" or "turn-off" response. For example, activity-based sensors can be designed where the aldehyde is chemically transformed by a specific enzyme, a process which generates a highly fluorescent product from a non-fluorescent precursor. illinois.edu

Crucially, the selectivity of a sensor can be precisely controlled by the substituents on the benzaldehyde ring. acs.org Research on rhodamine-based derivatives has shown that substitutions on the aldehyde ring dramatically influence metal ion selectivity. acs.org For instance, a 5-bromosalicylaldehyde (B98134) derivative is selective for trivalent cations, whereas a related 5-methylsalicylaldehyde derivative is selective for Al³⁺. acs.org This demonstrates that the specific combination of a bromo and a methyl group in this compound would impart unique binding properties, enabling the design of sensors highly selective for specific metal ions or other analytes.

Furthermore, sensor arrays based on materials like carbon nanodots can be used to discriminate between different benzaldehyde derivatives. researchgate.net Each derivative, due to its unique electronic and structural properties, produces a distinct pattern of fluorescence quenching when interacting with the array. researchgate.net This suggests that this compound would exhibit a characteristic response "fingerprint," allowing for its specific detection and quantification even in complex mixtures. The development of such sensors is significant for environmental monitoring and analytical chemistry. researchgate.net

Table 2: Influence of Substituents on Benzaldehyde-Based Sensor Selectivity

| Benzaldehyde Derivative | Substituent Effects | Resulting Sensor Selectivity | Reference |

| 5-Bromosalicylaldehyde | Electron-withdrawing bromo group alters binding affinity. | Selective for trivalent cations (e.g., Fe³⁺, Al³⁺, Cr³⁺). | acs.org |

| 5-Methylsalicylaldehyde | Electron-donating methyl group modifies coordination sphere. | Selective for Al³⁺. | acs.org |

| m-Methylbenzaldehyde | Methyl group provides a unique electronic signature. | Differentiated from other benzaldehydes in a carbon nanodot sensor array. | researchgate.net |

| This compound | Combination of steric (methyl) and electronic (bromo) effects. | Predicted to have high and unique selectivity for specific analytes (e.g., metal ions). |

Q & A

Q. What are the primary synthetic routes for 2-bromo-3-methylbenzaldehyde, and what challenges arise in controlling regioselectivity?

this compound is typically synthesized via bromination of 3-methylbenzaldehyde. Key challenges include avoiding over-bromination and ensuring regioselectivity at the ortho position relative to the aldehyde group. Directed ortho-metalation (DoM) strategies using directing groups (e.g., methyl) or Lewis acids (e.g., AlCl₃) can enhance selectivity . However, competing pathways may yield isomers like 2-bromo-4-methylbenzaldehyde if steric or electronic factors favor alternative positions. Reaction monitoring via TLC or GC-MS is critical to optimize conditions .

Q. How can researchers validate the purity and structural identity of this compound?

Standard characterization methods include:

- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., aldehyde proton at ~10 ppm, aromatic protons split by bromine coupling) .

- Mass spectrometry : Molecular ion peak at m/z 199.045 (C₈H₇BrO⁺) and fragment ions (e.g., loss of CO to form C₇H₇Br⁺) .

- Melting point analysis : Compare experimental values with literature data (if available) to detect impurities .

Storage under inert gas (e.g., N₂) at 2–8°C is recommended to prevent degradation .

Q. What are the key applications of this compound in organic synthesis?

This compound serves as a versatile intermediate:

- Pharmaceutical precursors : Synthesis of substituted benzodiazepines or kinase inhibitors via Suzuki-Miyaura cross-coupling with boronic acids .

- Ligand design : The aldehyde group facilitates Schiff base formation for metal coordination complexes (e.g., Cu or Pd catalysts) .

- Heterocyclic chemistry : Cyclization reactions to form indoles or quinolines under acidic or transition-metal-catalyzed conditions .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The methyl group at position 3 introduces steric hindrance, which can slow transmetalation steps in Pd-catalyzed couplings (e.g., Heck or Sonogashira reactions). Electronically, bromine’s inductive effect deactivates the aromatic ring, requiring stronger bases (e.g., Cs₂CO₃) or elevated temperatures for Buchwald-Hartwig aminations. Computational studies (DFT) can model charge distribution to predict reactive sites .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound derivatives?

Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or polymorphic forms. Strategies include:

- X-ray crystallography : Determine absolute configuration and hydrogen-bonding patterns (e.g., intramolecular H-bonding between aldehyde and adjacent substituents) .

- Variable-temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) that broaden signals at room temperature .

- High-resolution MS : Confirm molecular formulas to rule out isobaric impurities .

Q. How can researchers mitigate hazards when handling this compound?

Safety protocols include:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (irritant properties noted in SDS) .

- Ventilation : Use fume hoods during synthesis to limit inhalation of volatile aldehydes or bromine byproducts .

- Waste disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Methodological Guidance

Q. Designing experiments to study substituent effects on this compound’s reactivity

- Comparative studies : Synthesize analogs (e.g., 2-chloro-3-methylbenzaldehyde) and compare reaction rates in nucleophilic aromatic substitution .

- Kinetic isotope effects (KIE) : Use deuterated substrates to probe rate-determining steps in catalytic cycles .

- Electrochemical analysis : Cyclic voltammetry to assess redox behavior influenced by substituents .

Q. Resolving conflicting data in catalytic applications of this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.